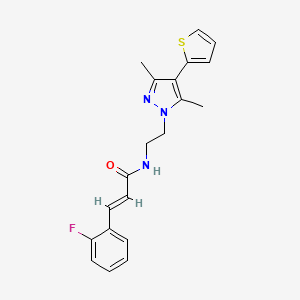
(E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)acrylamide is a useful research compound. Its molecular formula is C20H20FN3OS and its molecular weight is 369.46. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Reactions and Mechanisms
The compound (E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)acrylamide is a part of the broader class of chemicals that include pyrazole and acrylamide derivatives. One study details the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, involving an ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure), followed by N-formylation to yield N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides (Ledenyova et al., 2018).
Synthesis and Structure Analysis
Another research focus is on the synthesis of various pyrazole derivatives. For instance, a study discusses the synthesis of functionalized 3,4’-bis-(pyrazolyl)ketones and the chemoselectivity in their reaction with hydrazine hydrate (Hassaneen & Shawali, 2013). Also, the structure of similar compounds like N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides has been determined, providing insights into their geometric parameters and potential applications (Köysal et al., 2005).
Catalytic Applications
In the field of catalysis, acrylamides derived from 3,5-dimethyl-1H-pyrazole, similar to the compound , have been used in asymmetric [3+2] cycloaddition reactions. This study highlights the use of D-Threonine-L-tert-leucine-based bifunctional phosphines as effective catalysts in these reactions, demonstrating the potential of such compounds in regiospecific annulation processes (Han et al., 2011).
Biocompatible Macromolecular Luminogens
Furthermore, derivatives of acrylamide, like N-(methylol)acrylamide, have been used in the synthesis of biocompatible macromolecular luminogens for sensing and removal of heavy metals like Fe(III) and Cu(II). This research is significant for its implications in environmental monitoring and biotechnology applications (Dutta et al., 2020).
Potassium Channel Opener Activity
Another notable application area is in the synthesis of heteroaryl substituted acrylamides, which include compounds that have shown potent KCNQ2 potassium channel opener activity. This discovery has important implications in pharmacology and neurobiology (L'Heureux et al., 2005).
Propriétés
IUPAC Name |
(E)-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-14-20(18-8-5-13-26-18)15(2)24(23-14)12-11-22-19(25)10-9-16-6-3-4-7-17(16)21/h3-10,13H,11-12H2,1-2H3,(H,22,25)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVXCWIEWBDAJY-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C=CC2=CC=CC=C2F)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC=CC=C2F)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

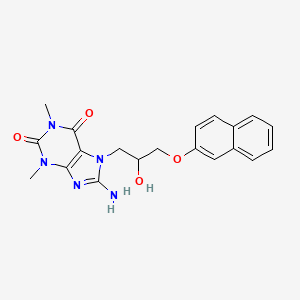
![methyl 6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2892142.png)
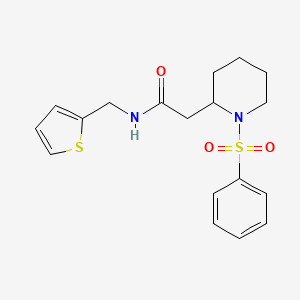
![(4-chlorophenyl)[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2892146.png)
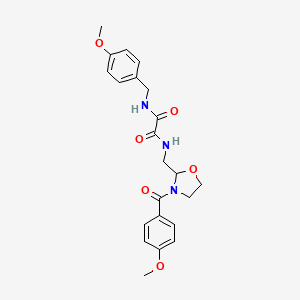

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2892150.png)
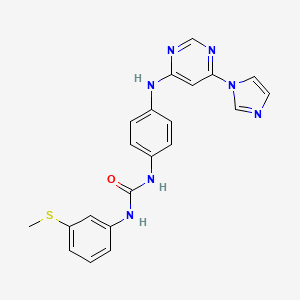
![6-(3-methoxyphenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2892152.png)

![N6-benzyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2892156.png)
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2892157.png)
![3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B2892158.png)
![1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B2892160.png)